molecular formula C14H17NO3 B8048578 1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid

1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No.: B8048578
M. Wt: 247.29 g/mol
InChI Key: MKAOOQZTAKUQOB-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both benzyl and ethyl groups, along with a carboxylic acid functional group, makes it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of N-benzyl-2-ethyl-4-oxobutanoic acid with ammonia or primary amines can yield the desired pyrrolidine derivative .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation and cyclization processes. The use of flow microreactor systems has been explored to enhance efficiency and yield . These methods allow for the continuous production of the compound under controlled conditions, minimizing by-products and optimizing reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Catalytic hydrogenation can reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid is unique due to its specific combination of benzyl, ethyl, and carboxylic acid groups. This combination allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-benzyl-2-ethyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-12-11(14(17)18)8-13(16)15(12)9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAOOQZTAKUQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CC(=O)N1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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